2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a type of non-naturally occurring small molecule . It is part of a class of molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry . These structures include antibacterial, antifungal, antiviral, antiparasitic, and anticancer compounds .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is available as a 2D Mol file or as a computed 3D SD file . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described . The reaction mechanism involved nucleophilic attack of the sulfur atom of 1 on the electrophilic cationic center with the formation of intermediate product 10a, which underwent [3,3]-Claisen rearrangement to give vinyliodonium ylide 10b .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine is used in the synthesis of heterocyclic compounds. A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .
Medicinal Chemistry
This compound is present in diverse important structures in medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Agriculture
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal and antifungal .
Alzheimer’s Disease Treatment
Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as calcium channel modulators and can be used for treatment of Alzheimer’s disease .
Insomnia Treatment
The [1,2,4]triazolo[1,5-a]pyrimidine is also used in the treatment of insomnia .
Antitumor Activity
Compounds containing [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as having antitumor activity .
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound is used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .
Antimalarial Activity
It is used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific biological context. This compound has been found to interact with several targets, including RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes, such as immune response, oxygen sensing, and signal transduction .
Mode of Action
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine interacts with its targets in a specific manner. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . The interaction with these targets leads to changes in their activity, which can result in altered cellular functions .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine are also diverse. For example, it can affect the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine’s action are diverse and depend on the specific biological context. For instance, it has been found to inhibit the growth and colony formation of MGC-803 cells . It can also induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Action Environment
The action, efficacy, and stability of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be influenced by various environmental factors. For instance, the presence of certain amino acids can protect Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury . .
Future Directions
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . A recent study has reported that [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives, used as anticancer agents via the suppression of ERK signaling pathway, might be a valuable hit compound for the development of anticancer agents .
properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-8-6-7-3-2-4-10(6)9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVILWHQIWQAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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